Compound Description: (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one [] is a synthesized compound characterized by single-crystal X-ray diffraction and spectroscopic techniques like FT–IR, 1H and 13C NMR, and UV–Vis.
1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea
Compound Description: The crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea (C14H12BrClN2O) has been determined by X-ray diffraction [].
Compound Description: This compound (FA2) was synthesized and evaluated for its anti-diabetic potential. [] Studies involved enzyme inhibition assays, enzyme kinetics against α-glucosidase and α-amylase, molecular docking analyses, toxicological analyses via ADMET, and in vivo studies using alloxan-induced diabetic mice.
Compound Description: The crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one has been determined, revealing stabilization through intermolecular hydrogen bonds. [] Molecular modeling and spectroscopic studies (13C NMR, FT-IR) were employed to analyze its structural features and behavior in different environments.
Compound Description: This compound (BP4NP) has been studied using FTIR, FT-Raman, and theoretical calculations (DFT) to understand its structural, vibrational, and electronic properties. [] The research also investigated its nonlinear optical properties, frontier molecular orbitals, and molecular electrostatic potential.
Compound Description: This compound acts as a colorimetric reagent for mercury (Hg) detection. [] The presence of Hg(II) in a solution containing HSNPT and Triton X-100, buffered at pH 10.0-11.0, results in a color change, enabling mercury quantification.
1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran, ACT-058362)
Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). [] Studies have investigated its pharmacological properties, including its binding affinity, mechanism of action, and in vivo effects in animal models of renal ischemia.
Source and Classification
The compound falls under the category of small organic molecules and is primarily studied for its pharmacological properties. It has been cataloged in various chemical databases, including PubChem and Benchchem, with CAS number 182498-32-4 .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea can be achieved through several methods, primarily involving nucleophilic substitution and coupling reactions.
General Synthesis Procedure
Starting Materials: The synthesis typically begins with 2-bromophenyl isocyanate and 2-hydroxy-4-nitroaniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methylene chloride or dimethylformamide under reflux conditions.
Purification: Post-reaction, the product can be purified using precipitation techniques, often involving hexanes to isolate the desired urea derivative.
Yield: Reports indicate yields around 46.5% to 47% for the final product .
Technical Parameters
Temperature: Reactions are typically conducted at elevated temperatures (around 60-80°C).
Time: Reaction times can range from several hours to overnight depending on the specific conditions and reagents used.
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea reveals several key features:
Chirality: The compound is achiral, meaning it does not have stereocenters .
Functional Groups: It contains a bromine substituent, a hydroxyl group, and a nitro group attached to aromatic rings, contributing to its biological activity.
Structural Representation: The canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC=C2)[N+](=O)[O-])Br, providing insight into its connectivity and functional groups .
Structural Data
InChI Key: MQBZVUNNWUIPMK-UHFFFAOYSA-N
Defined Stereocenters: 0
E/Z Centers: 0
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea participates in various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like sodium borohydride.
Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, yielding amine and isocyanate derivatives .
Mechanism of Action
The mechanism of action for 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea primarily involves its interaction with the CXCR2 receptor:
Binding Affinity: The compound selectively binds to CXCR2, blocking interleukin-8 from activating this receptor.
Biological Impact: This blockade results in reduced inflammatory responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .
Applications
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has several scientific applications:
Pharmacological Research: Due to its role as a CXCR2 antagonist, it is studied for potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Chemical Biology: It serves as a tool compound for studying receptor signaling pathways associated with inflammation.
Synthetic Chemistry: The compound's synthesis routes contribute to methodologies for creating similar urea derivatives with varying biological activities .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMG 458 is a potent c-Met inhibitor with Ki of 1 nM ~ 2.0 nM. AMG-458 was found to significantly inhibit tumor growth in the NIH3T3/TPR-Met and U-87 MG xenograft models with no adverse effect on body weight.
SAR-125844 is under investigation in clinical trial NCT01391533 (Study of SAR125844 Single Agent Administered as Slow Intravenous Infusion in Adult Patients With Advanced Malignant Solid Tumors). MET Tyrosine Kinase Inhibitor SAR125844 is an inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Upon intravenous administration, c-Met inhibitor SAR125844 binds to c-Met, thereby disrupting c-Met-mediated signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in a variety of cancers, plays an important role in tumor cell proliferation, survival, invasion, metastasis and tumor angiogenesis.
PHA-665752 is a member of the class of indolones that is 1,3-dihydro-2H-indol-2-one which is substituted by a (2,6-dichlorobenzyl)sulfonyl group at position 5 and by a (1H-pyrrol-2-yl)methylidene group at position 2, the pyrrole ring of which is substituted by methyl groups at positions 3 and 5, and by a [2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl group at position 4 (the Z,R isomer). It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of indolones, a pyrrolecarboxamide, a N-acylpyrrolidine, a sulfone, a dichlorobenzene, an enamide, a secondary carboxamide and a tertiary carboxamide.
Savolitinib is a member of the class of triazolopyrazines that is 1H-[1,2,3]triazolo[4,5-b]pyrazine substituted by (1S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl and 1-methyl-1H-pyrazol-4-yl groups at positions 1 and 6, respectively. It is a highly selective MET tyrosine kinase inhibitor that is approved in China for advanced NSCLC with MET exon 14 skipping mutations. It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrazoles, a triazolopyrazine and an imidazopyridine. Savolitinib has been used in trials studying the treatment and health services research of Tumor, Food Effect, Gastric Cancer, Health Subjects, and Colorectal Cancer, among others. Savolitinib is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. Savolitinib selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase and plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis; this protein is overexpressed or mutated in a variety of cancers.
2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines. PF-04217903 has been used in trials studying the treatment of Neoplasms. MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
LSM-1131 is a member of indoles. Tivantinib has been investigated in Solid Tumors. Tivantinib is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.